molecular formula C3H4Cl2O2S B3383306 2-Chloroprop-2-ene-1-sulfonyl chloride CAS No. 40644-59-5

2-Chloroprop-2-ene-1-sulfonyl chloride

Cat. No.: B3383306
CAS No.: 40644-59-5
M. Wt: 175.03 g/mol
InChI Key: QRMCMHTWSHURKV-UHFFFAOYSA-N
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Description

2-Chloroprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O₂S. It is a liquid at room temperature and is known for its reactivity due to the presence of both a sulfonyl chloride group and a chloroalkene group. This compound is used in various chemical synthesis processes and has applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroprop-2-ene-1-sulfonyl chloride typically involves the reaction of prop-2-ene-1-sulfonyl chloride with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Sulfonamides
  • Sulfonates
  • Sulfonothioates
  • Allenes
  • Alkynes

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-ene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The chloroalkene group can undergo addition reactions, further expanding the compound’s reactivity profile .

Molecular Targets and Pathways:

Properties

IUPAC Name

2-chloroprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2S/c1-3(4)2-8(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCMHTWSHURKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40644-59-5
Record name 2-chloroprop-2-ene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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